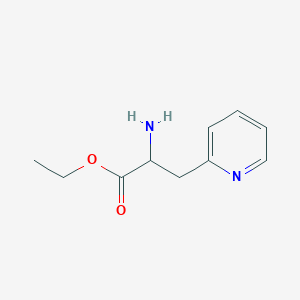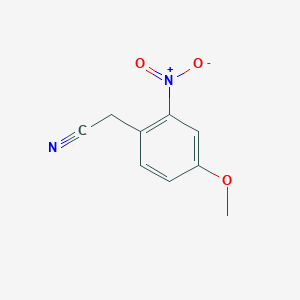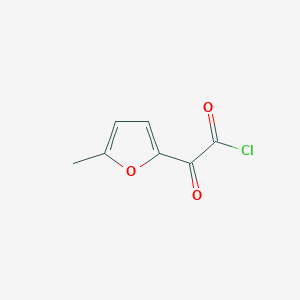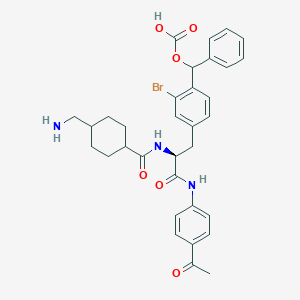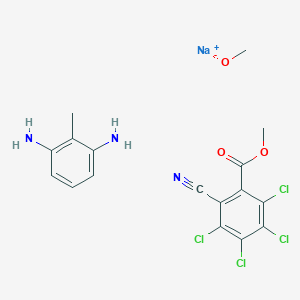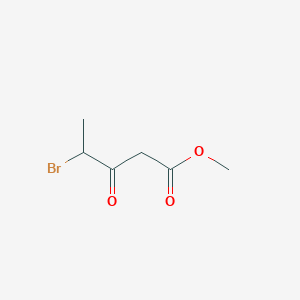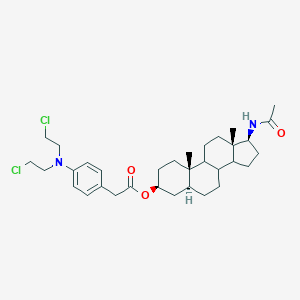
Aaceap
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aaceap (Advanced Automated Chemical Exchange Analysis Platform) is a powerful tool for the analysis of complex mixtures of chemicals. It is a platform that utilizes the principles of nuclear magnetic resonance (NMR) spectroscopy to provide a high-throughput analysis of complex mixtures. Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis.
作用機序
Aaceap works by utilizing the principles of Aaceap spectroscopy. The platform consists of a series of Aaceap probes that can be used to analyze complex mixtures of chemicals. The probes are designed to be highly sensitive and provide a high-throughput analysis of the sample. The platform is automated, which allows for a rapid analysis of large sample sets.
生化学的および生理学的効果
Aaceap does not have any direct biochemical or physiological effects. It is a tool that is used to analyze complex mixtures of chemicals.
実験室実験の利点と制限
Aaceap has several advantages for lab experiments. It is a high-throughput platform that can rapidly analyze large sample sets. It is also highly sensitive and can detect low concentrations of chemicals. However, Aaceap has some limitations. It is expensive to purchase and maintain, and it requires specialized expertise to operate.
将来の方向性
There are several future directions for Aaceap. One direction is to improve the sensitivity of the platform to detect even lower concentrations of chemicals. Another direction is to expand the range of chemicals that can be analyzed by Aaceap. Additionally, there is potential to integrate Aaceap with other analytical tools to provide a more comprehensive analysis of complex mixtures. Finally, there is potential to develop new applications for Aaceap in fields such as food science and forensics.
Conclusion:
Aaceap is a powerful tool for the analysis of complex mixtures of chemicals. It utilizes the principles of Aaceap spectroscopy to provide a high-throughput analysis of the sample. Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis. It has several advantages for lab experiments, including high-throughput analysis and high sensitivity. However, it also has some limitations, including its cost and the need for specialized expertise to operate. There are several future directions for Aaceap, including improving sensitivity, expanding the range of chemicals that can be analyzed, and developing new applications in fields such as food science and forensics.
合成法
Aaceap is synthesized by utilizing the principles of Aaceap spectroscopy. The platform consists of a series of Aaceap probes that can be used to analyze complex mixtures of chemicals. The probes are designed to be highly sensitive and provide a high-throughput analysis of the sample. The platform is automated, which allows for a rapid analysis of large sample sets.
科学的研究の応用
Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis. In drug discovery, Aaceap has been used to identify potential drug candidates by analyzing complex mixtures of chemicals. In metabolomics, Aaceap has been used to identify metabolic pathways and biomarkers. In environmental analysis, Aaceap has been used to identify pollutants and their sources.
特性
CAS番号 |
110320-70-2 |
|---|---|
製品名 |
Aaceap |
分子式 |
C33H48Cl2N2O3 |
分子量 |
591.6 g/mol |
IUPAC名 |
[(3S,5S,10S,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H48Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-5,7-8,24,26-30H,6,9-21H2,1-3H3,(H,36,38)/t24-,26-,27?,28?,29?,30-,32-,33-/m0/s1 |
InChIキー |
BLLAWDFADRSHFN-IYYPERTOSA-N |
異性体SMILES |
CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES |
CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
正規SMILES |
CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
同義語 |
17-acetamido-5-androstan-3-ol-4-bis(2-chloroethyl)aminophenylacetate AACEAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



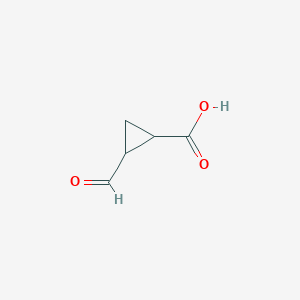
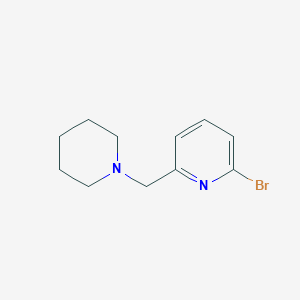

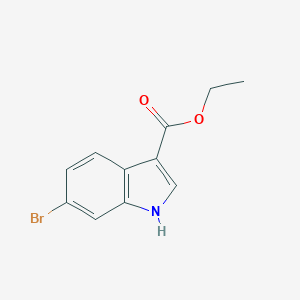
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
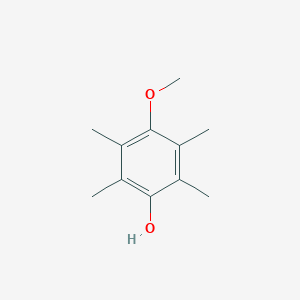
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
